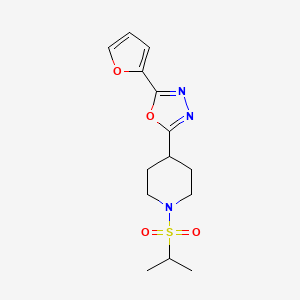

2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(Furan-2-yl)-5-(1-(isopropylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazole" is a heterocyclic molecule that incorporates several functional groups and structural motifs which are of significant interest in medicinal chemistry. The furan ring, a five-membered oxygen-containing aromatic heterocycle, is known for its presence in various natural products and pharmaceuticals. The oxadiazole ring, specifically the 1,3,4-oxadiazole, is another crucial heterocycle that has been incorporated into a variety of drugs due to its diverse biological activities, including antibacterial, antitumor, and antiviral properties . The piperidine ring, often found in bioactive molecules, contributes to the compound's three-dimensional structure and can significantly affect its pharmacological profile.

Synthesis Analysis

The synthesis of related compounds typically begins with a precursor like 2-acetylfuran, which can undergo Claisen-Schmidt condensation with different aromatic aldehydes to yield substituted phenylpropenones. These intermediates can then be cyclized with hydroxylamine hydrochloride to form 3-(furan-2-yl)-5-substitutedphenyl-4,5-dihydro-1,2-oxazoles. Further chemical transformations, such as Mannich reactions with N-methyl piperazine, can lead to the formation of the desired products . Although the specific synthesis route for the compound is not detailed, similar synthetic strategies could be employed, with appropriate modifications to introduce the isopropylsulfonyl group and the piperidin-4-yl moiety.

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by the presence of multiple heterocyclic rings that are likely to influence its chemical reactivity and interaction with biological targets. The 1,3,4-oxadiazole ring is a key structural feature that can engage in hydrogen bonding and dipole-dipole interactions due to the presence of nitrogen atoms and the adjacent oxygen atom . The furan ring contributes to the compound's aromatic character, while the piperidine ring introduces conformational flexibility and a potential site for further functionalization.

Chemical Reactions Analysis

Compounds containing the 1,3,4-oxadiazole ring are known to participate in a variety of chemical reactions. They can act as electrophiles in nucleophilic aromatic substitution reactions or as dienophiles in Diels-Alder reactions. The furan ring can undergo electrophilic aromatic substitution, although it is less reactive than benzene due to the electron-withdrawing effect of the oxygen atom. The piperidine moiety can be involved in reactions typical of secondary amines, such as alkylation or acylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its molecular structure. The presence of heteroatoms and aromatic rings suggests that the compound would exhibit moderate polarity, which could affect its solubility in organic solvents and water. The compound's melting point, boiling point, and stability would be determined by the strength of intermolecular forces such as hydrogen bonding and pi-pi stacking interactions. The oxadiazole and furan rings could contribute to the compound's UV absorption characteristics, making it amenable to spectroscopic analysis methods .

Scientific Research Applications

Synthesis and Spectral Analysis

Research has shown that 1,3,4-oxadiazole bearing compounds, including those related to the specified chemical, are synthesized for their biological activities. For instance, the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which is structurally similar to the specified chemical, has been reported. These compounds have been synthesized through a series of steps, and their structures were elucidated through spectral data like 1H-NMR, IR, and mass spectral data (Khalid et al., 2016).

Antimicrobial Activities

Some derivatives of 1,3,4-oxadiazole, related to the mentioned chemical, have been synthesized and tested for their antimicrobial activities. For instance, the synthesis of azole derivatives starting from furan-2-carbohydrazide, and their antimicrobial screening, demonstrates the potential biological applications of these compounds (Başoğlu et al., 2013).

Therapeutic Potential

Oxadiazoles, including 1,3,4-oxadiazole, which is a part of the chemical structure , have shown various biological activities such as antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant activities. These activities make these compounds significant in the development of new drugs. Different synthetic routes for 2,5-disubstituted 1,3,4-oxadiazoles have been explored, highlighting the therapeutic potential of these compounds (Siwach & Verma, 2020).

Biologically Active Oxadiazole

Research has demonstrated that 1,3,4-oxadiazole derivatives exhibit diverse biological activities such as analgesic, anti-inflammatory, antimicrobial, and anti-HIV properties. This highlights the broad scope of potential applications for compounds containing the 1,3,4-oxadiazole ring, which is part of the chemical structure of interest (Shukla & Srivastav, 2015).

properties

IUPAC Name |

2-(furan-2-yl)-5-(1-propan-2-ylsulfonylpiperidin-4-yl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O4S/c1-10(2)22(18,19)17-7-5-11(6-8-17)13-15-16-14(21-13)12-4-3-9-20-12/h3-4,9-11H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAYTWFHITGEADK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

![6-Tert-butyl-2-[1-(2-phenoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012641.png)

![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-4-oxochromene-2-carboxamide](/img/structure/B3012643.png)

![3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B3012652.png)

![3-[4-allyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-1-(4-chlorobenzyl)-2(1H)-pyridinone](/img/structure/B3012661.png)